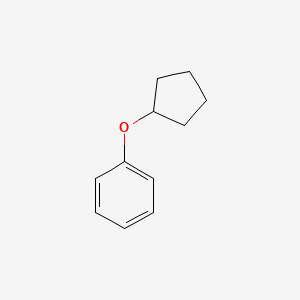
4-(2-Methylphenyl)-1-butene
Übersicht
Beschreibung
The description of a compound usually includes its molecular formula, structure, and the type of functional groups present in the molecule.
Synthesis Analysis
This involves the study of how the compound is synthesized from its constituent elements or from other compounds. It includes the reaction conditions, catalysts used, yield, and purity of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure and the spatial arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, the products formed, and the mechanism of these reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, reactivity, and stability of the compound.Wissenschaftliche Forschungsanwendungen
Reactivity in Chemical Synthesis
4-(2-Methylphenyl)-1-butene exhibits interesting reactivity in chemical synthesis. For instance, the interaction of 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne 1 with cis- and trans-butenes, including 4-(2-Methylphenyl)-1-butene, results in the production of cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes. These reactions are stereospecific and involve a formal [1 + 2] cycloaddition, followed by ring expansion, demonstrating the utility of 4-(2-Methylphenyl)-1-butene in synthesizing complex organosilicon compounds (Kinjo et al., 2007).
Polymer Synthesis
4-(2-Methylphenyl)-1-butene plays a role in the selective living anionic polymerization of a bifunctional monomer. This monomer features both a styrene type and a 1-butene type CC double bond, where the styrene double bond can be selectively polymerized. This process leads to the generation of polymers with a polystyrene backbone and functional butenyl side chains, underlining its significance in polymer chemistry (Zhang & Ruckenstein, 1999).
Synthesis of Aroma Compounds and Pharmaceuticals
The compound is also involved in the synthesis of important 4-aryl-2-butanone derivatives like the anti-inflammatory drug nabumetone and aroma compounds raspberry ketone and its methyl ether. Strategies for synthesizing these compounds involve preparing 4-aryl-3-buten-2-ones, followed by selective hydrogenation, indicating the versatility of 4-(2-Methylphenyl)-1-butene in pharmaceutical and flavor chemistry (Viviano et al., 2011).
Catalytic Reactions
4-(2-Methylphenyl)-1-butene has been studied in catalytic reactions over various catalysts. It undergoes reactions like double-bond and skeletal isomerization, cyclization, hydrogenation, cracking, and hydrogenolysis. This highlights its role in understanding the behavior of olefins in catalytic processes, which is crucial for the development of industrial catalysts (Csicsery, 1968).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound.
Zukünftige Richtungen
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
Please note that the availability of this information depends on how much research has been done on the specific compound. For a less-studied or hypothetical compound, some or all of this information might not be available. If you have a different compound or a more specific question about one of these topics, feel free to ask!
Eigenschaften
IUPAC Name |
1-but-3-enyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-3-4-8-11-9-6-5-7-10(11)2/h3,5-7,9H,1,4,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXMJJPKDPWGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593176 | |
| Record name | 1-(But-3-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-1-butene | |
CAS RN |
45892-60-2 | |
| Record name | 1-(But-3-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



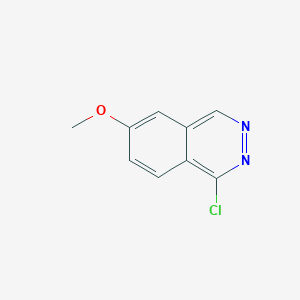
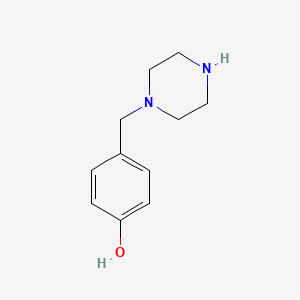
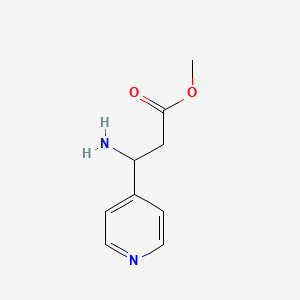
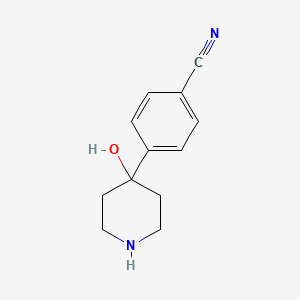
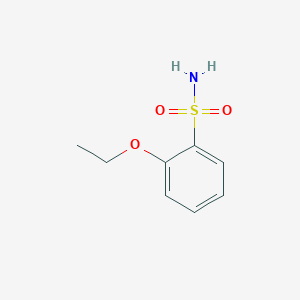
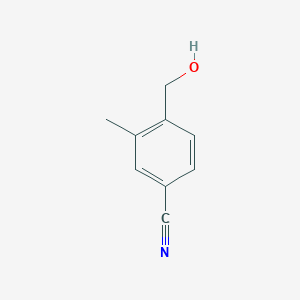
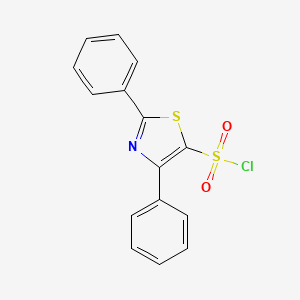
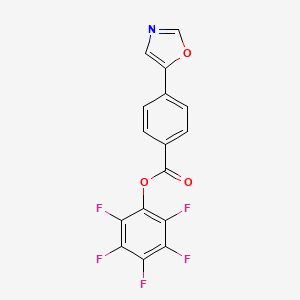
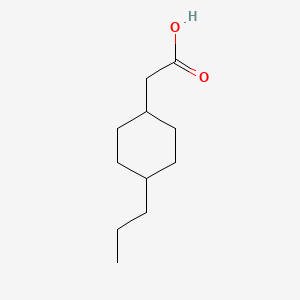
![6-Chlorobenzo[B]thiophen-3(2H)-one](/img/structure/B1611972.png)
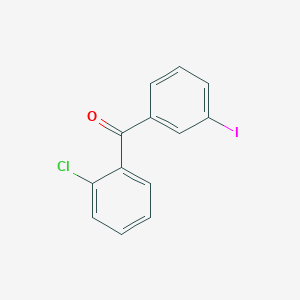
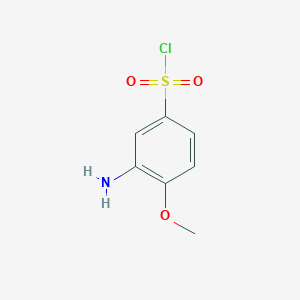
![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)
